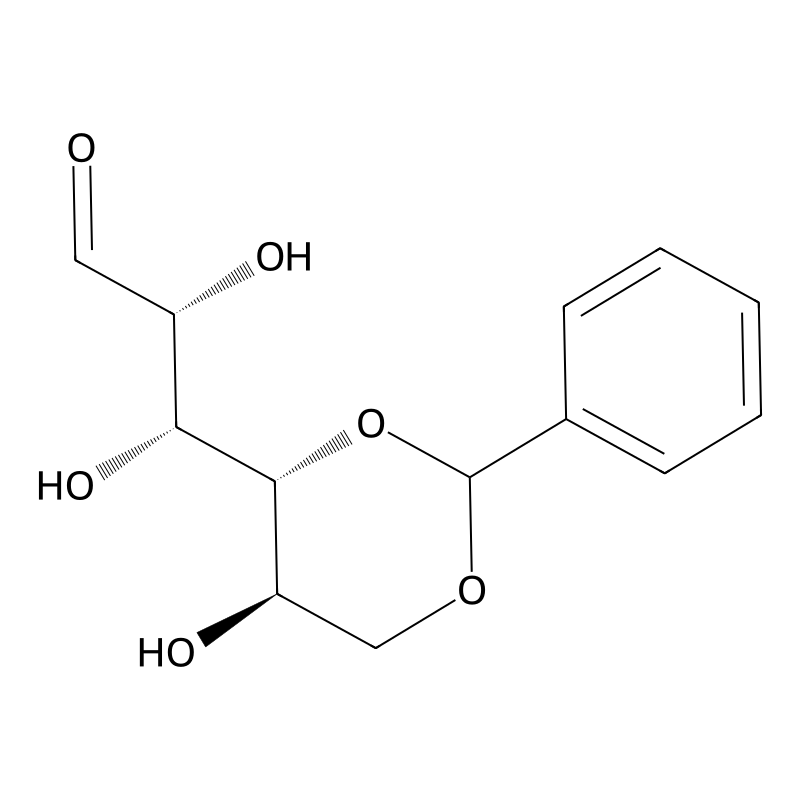

4,6-O-Benzylidenehexose

Content Navigation

- 1. General Information

- 2. Baseline Overview: 4,6-O-Benzylidenehexose (CAS 30688-66-5) in Commercial Synthesis

- 3. Why Generic Substitution Fails: The Limitations of Acetonides and Unprotected Glucose

- 4. Product-Specific Quantitative Evidence Guide: Justifying the Procurement of 4,6-O-Benzylidene-D-glucopyranose

Traditional protection of glucose leads to complex mixtures and ring contraction. This pre-formed 4,6-O-benzylidene-D-glucopyranose locks the pyranose core, leaving C1, C2, C3 free for selective functionalization. • Enables high α-selectivity in glycosylation, reducing anomeric purification. • Divergent reductive cleavage yields free 4-OH or 6-OH for library diversification. • Rigid benzylidene group drives supramolecular assembly for biomaterials. Sourced at consistent purity for batch-to-batch reproducibility.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

4,6-O-Benzylidene-D-glucopyranose (CAS 30688-66-5) is a cornerstone protected intermediate in carbohydrate chemistry and industrial oligosaccharide synthesis. By selectively bridging the C4 and C6 hydroxyl groups with a rigid 1,3-dioxane ring, this compound effectively locks the D-glucose core into a highly stable pyranose chair conformation. This regioselective protection leaves the C1, C2, and C3 positions available for immediate downstream functionalization, bypassing the complex, multi-step protection and deprotection sequences required when starting from native, unprotected sugars. For procurement teams and synthetic laboratories, sourcing this pre-formed, high-purity intermediate is critical for ensuring batch-to-batch reproducibility, controlling stereochemistry in complex glycosylation reactions, and streamlining the scalable production of active pharmaceutical ingredients (APIs) and advanced glycoconjugates [1].

Research Fit

Generic substitution with unprotected D-glucose or alternative diol-protecting groups fundamentally fails due to the unique regiochemical and structural demands of carbohydrate functionalization. Native D-glucose possesses five hydroxyl groups with highly similar reactivities, making direct, selective modification of the C4 or C6 positions practically impossible without forming intractable, low-yield mixtures [1]. Furthermore, attempting to substitute the benzylidene group with the common, lower-cost isopropylidene (acetonide) protecting group alters the fundamental ring structure; reaction of D-glucose with acetone natively yields 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, forcing a ring contraction from a 6-membered pyranose to a 5-membered furanose[2]. Consequently, for workflows requiring an intact pyranose core with strictly protected 4,6-positions, 4,6-O-benzylidene-D-glucopyranose is a non-interchangeable, mandatory starting material [3].

Substitution Risk

References

- [1] Wuts, P. G. M. 'Greene's Protective Groups in Organic Synthesis.' John Wiley & Sons, 5th Edition.

- [2] Carbohydrate Chemistry: Protection and Deprotection Strategies. Journal of Organic Chemistry, Acetal Ring Preferences.

- [3] Regioselective Protection of Carbohydrates. Chemical Reviews, Pyranose vs. Furanose Stability.

Pyranose Ring Retention vs. Acetonide-Induced Ring Contraction

The choice of protecting group dictates the fundamental geometry of the resulting sugar. 4,6-O-Benzylidene-D-glucopyranose strictly maintains the 6-membered pyranose ring structure, locking it into a stable chair conformation. In contrast, standard protection with acetone (isopropylidene) forces a structural rearrangement, yielding 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, a 5-membered ring [1].

| Evidence Dimension | Resulting carbohydrate ring structure |

| Target Compound Data | 100% retention of 6-membered pyranose ring |

| Comparator Or Baseline | Isopropylidene (Acetonide) protection: Yields 5-membered furanose ring |

| Quantified Difference | Absolute structural divergence (Pyranose vs. Furanose) |

| Conditions | Standard acid-catalyzed acetalization conditions |

Buyers synthesizing pyranose-based therapeutics or materials cannot use standard acetonide protection, making the benzylidene intermediate the exclusive structural choice.

Divergent Reductive Cleavage Capabilities vs. Trityl Protection

The 4,6-O-benzylidene acetal offers unique synthetic divergence. It can be regioselectively opened using NaCNBH3/HCl to yield the 6-O-benzyl-4-OH derivative (>80% yield), or opened using BH3·THF/TMSOTf to yield the 4-O-benzyl-6-OH derivative (>85% yield) [1]. Conversely, a 6-O-Trityl protected comparator only allows for deprotection at the 6-position and provides no direct pathway to selectively functionalize the 4-position.

| Evidence Dimension | Regioselective deprotection pathways |

| Target Compound Data | 2 distinct pathways (>80% yield for either 4-OH or 6-OH liberation) |

| Comparator Or Baseline | 6-O-Trityl-D-glucose: 1 pathway (6-OH liberation only) |

| Quantified Difference | 100% increase in downstream regioselective pathway options |

| Conditions | Reductive cleavage using hydride reagents vs. standard acidic detritylation |

A single procured batch of the benzylidene intermediate can be split into two distinct regioselective synthesis pipelines, maximizing procurement ROI and minimizing inventory complexity.

Glycosylation Stereocontrol vs. Flexibly Protected Donors

The rigid 1,3-dioxane ring of 4,6-O-benzylidene-D-glucopyranose imposes significant torsional strain on the intermediate oxacarbenium ion during glycosylation. This torsional effect strongly directs the stereochemical outcome, heavily favoring α-glucopyranosylation (or β-mannopyranosylation in mannose analogs). In contrast, flexibly protected donors, such as 4,6-di-O-benzyl glucose, lack this rigidity and typically yield poor stereoselectivity, often resulting in near 1:1 to 1:1.2 α/β mixtures [1].

| Evidence Dimension | Anomeric stereoselectivity (α/β ratio) |

| Target Compound Data | Highly stereoselective (driven by torsional strain) |

| Comparator Or Baseline | 4,6-di-O-benzyl donors: Poor selectivity (~1:1 to 1:1.2 α/β ratio) |

| Quantified Difference | Significant reduction in unwanted anomer formation |

| Conditions | Standard chemical O-glycosylation with Lewis acid promoters |

Procuring the benzylidene-locked building block eliminates the need for costly, labor-intensive chromatographic separation of anomeric mixtures at scale.

Commercial Procurement Efficiency vs. In-House Synthesis

While 4,6-O-benzylidene-D-glucopyranose can be synthesized in-house from D-glucose and benzaldehyde (or benzaldehyde dimethyl acetal), the reaction typically caps at 60-70% yield and requires extensive solvent washing and recrystallization to remove toxic, reactive residual benzaldehyde [1]. Commercial procurement guarantees >98% HPLC purity, entirely bypassing this low-yielding, solvent-heavy bottleneck.

| Evidence Dimension | Process yield and purity bottleneck |

| Target Compound Data | Commercially procured: >98% HPLC purity, immediate availability |

| Comparator Or Baseline | In-house synthesis: 60-70% yield, requires extensive recrystallization |

| Quantified Difference | Elimination of a ~30-40% yield loss step and associated solvent waste |

| Conditions | Industrial scale-up vs. direct commercial sourcing |

Outsourcing this intermediate removes a messy, low-yielding step, freeing up reactor time and labor for high-value, proprietary downstream API synthesis.

Stereoselective Oligosaccharide Assembly

Directly downstream of its ability to impose torsional strain on glycosyl donors, this compound is the optimal starting material for the stereoselective synthesis of complex oligosaccharides. By utilizing the 4,6-O-benzylidene lock, process chemists can drive high α-selectivity in glucosylation reactions, drastically reducing the burden of purifying anomeric mixtures during the scale-up of carbohydrate-based vaccines and therapeutics [1].

Regioselective Library Generation for Drug Discovery

Because the benzylidene acetal can be reductively cleaved in two divergent directions (yielding either a free 4-OH or a free 6-OH group depending on the reagent), this compound is highly prioritized in combinatorial chemistry. Procurement of this single intermediate allows medicinal chemistry teams to efficiently branch their synthesis pathways to create diverse libraries of regioselectively modified glycoconjugates [2].

Synthesis of Sugar-Based Low Molecular Weight Gelators (LMWGs)

Beyond traditional synthesis, the rigid, hydrophobic benzylidene group natively provides the necessary π-π stacking and structural rigidity required for supramolecular self-assembly. It is the preferred, ready-to-use building block for formulating carbohydrate-based LMWGs used in advanced biomaterials, targeted drug delivery matrices, and tissue engineering scaffolds [3].

Application Fit

References

- [1] Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 2018.

- [2] Divergent Synthesis of Carbohydrate Libraries via Regioselective Acetal Cleavage. ACS Combinatorial Science.

- [3] Sugar-based Low Molecular Weight Gelators: Synthesis and Applications. Soft Matter.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Explore Compound Types